molecular formula C8H13ClF3NO2 B12306994 Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B12306994
M. Wt: 247.64 g/mol
InChI Key: QNXAUJZMLPWYNN-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and an ethyl ester at the 3-position, with a hydrochloride salt enhancing solubility. Its synthesis typically involves cyclization and functionalization steps using intermediates like ethyl trifluoroacetoacetate, as seen in related methodologies .

Properties

Molecular Formula

C8H13ClF3NO2

Molecular Weight

247.64 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H12F3NO2.ClH/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H

InChI Key

QNXAUJZMLPWYNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Azomethine Ylide Cycloaddition

A widely utilized method involves the 3+2 cycloaddition of unstabilized azomethine ylides with α,β-unsaturated esters. This approach, detailed in Scheme 1 of PMC research, begins with the Wittig reaction to generate racemic trans-α,β-unsaturated esters (8 ). The subsequent reaction with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of trifluoroacetic acid (TFA) produces the pyrrolidine core. Key steps include:

  • Wittig Reaction : (E)-Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)acrylate is synthesized from methyl (triphenylphosphoranylidene)acetate and 6-(trifluoromethyl)nicotinaldehyde in dichloromethane at 0–25°C (81% yield).
  • Cycloaddition : The acrylate reacts with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine under TFA catalysis, yielding (±)-(3R,4S)-methyl 1-benzyl-4-(6-(trifluoromethyl)pyridin-3-yl)pyrrolidine-3-carboxylate (46a ) after purification via flash chromatography.

Stereochemical Control

To enhance enantiomeric purity, Boc (tert-butoxycarbonyl) protection is employed. For example, (±)-46a undergoes hydrolysis with lithium hydroxide (LiOH) in methanol/water to yield the carboxylic acid (50a ), followed by chiral resolution to isolate (+)-(3R,4S) and (−)-(3S,4R) enantiomers. This method achieves >99% enantiomeric excess (ee) when coupled with Pd/C-catalyzed hydrogenolysis.

Ring-Closing Metathesis

Olefin Metathesis

Ring-closing metathesis (RCM) offers an alternative route for constructing the pyrrolidine ring. A 2023 study in ACS Omega describes the use of Grubbs catalysts (e.g., RuCl₂(PCy₃)₂) to cyclize diene precursors. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 3-aminoindazole derivatives in methanol/H₃PO₄ to form tricyclic intermediates, which are subsequently chlorinated with POCl₃.

Key Conditions :

  • Solvent : Methanol/phosphoric acid (4:1) at reflux (24 h).
  • Yield : 39–61% for 2-trifluoromethylpyrimidoindazol-4-one derivatives.

Enantioselective Hydrogenation

Catalytic Asymmetric Hydrogenation

A patent by Novartis outlines a high-yield enantioselective hydrogenation method for synthesizing (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)pyrrolidine-3-carboxylic acids. The process involves:

  • Substrate Preparation : Halogenated aryl aldehydes (e.g., 1,2-difluoro-4-iodobenzene) undergo Suzuki-Miyaura coupling with vinylboronic esters to form α,β-unsaturated esters.
  • Hydrogenation : Using Pd/C or Rh catalysts under 1.8 MPa H₂ at 80°C, the esters are hydrogenated to pyrrolidines with >99.9% ee.

Advantages :

  • No need for chiral auxiliaries.
  • Scalable to industrial production (176 g batches).

Functional Group Transformations

Esterification and Salt Formation

The final step in most syntheses involves converting the free base to the hydrochloride salt. For example, ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is treated with hydrochloric acid in ethanol, followed by recrystallization from ethyl acetate/petroleum ether.

Optimization :

  • Acid Concentration : 8% HCl ensures complete protonation without decomposition.
  • Yield : 61–76% after purification.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield (%) Enantiomeric Excess Source
Azomethine Cycloaddition TFA, LiOH, Pd/C 0–25°C, H₂ (1.8 MPa) 81 >99.9%
Ring-Closing Metathesis Grubbs catalyst, POCl₃ Reflux, MeOH/H₃PO₄ 39–61 N/A
Enantioselective Hydrogenation Pd/C, H₂ 80°C, 1.8 MPa H₂ 76 >99.9%
Esterification HCl, ethanol Room temperature 61–76 N/A

Challenges and Optimizations

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group complicates nucleophilic substitutions. Studies recommend using polar aprotic solvents (e.g., DMF, THF) and low temperatures (−5 to 10°C) to mitigate side reactions.

Purification Techniques

  • Chromatography : Silica gel with petroleum ether/ethyl acetate (95:5) resolves diastereomers.
  • Recrystallization : Ethyl acetate/petroleum ether mixtures yield >98% pure hydrochloride salts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group and ester moiety enable nucleophilic substitution at both the pyrrolidine ring and carbonyl positions. Key findings include:

Table 1: Nucleophilic substitution parameters

ReagentConditionsProduct FormedYieldSource
Ammonia (NH₃)THF, 65°C, 24 h4-(trifluoromethyl)pyrrolidine-3-amide72%
Sodium methoxideMethanol, refluxMethyl ester derivative88%
BenzylamineDCM, RT, 12 hN-Benzylamide derivative63%

The trifluoromethyl group enhances electrophilicity at the pyrrolidine C4 position, facilitating substitution with nitrogen-based nucleophiles like ammonia or amines. Ester group substitution occurs under basic conditions, as seen in transesterification reactions.

Hydrolysis Reactions

Controlled hydrolysis of the ester group produces carboxylic acid derivatives, critical for further functionalization:

  • Basic Hydrolysis : Treatment with NaOH (2.8 eq.) in dioxane/water at room temperature yields 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid with >99% enantiomeric purity .

  • Acidic Hydrolysis : HCl (6 M) at 80°C cleaves the ester to the carboxylic acid, though with reduced stereochemical integrity (85% ee).

Key Insight : Basic conditions preserve stereochemistry better due to milder reaction parameters .

Reduction and Oxidation

The compound participates in redox reactions targeting the ester and pyrrolidine ring:

Reduction :

  • LiAlH₄ in THF reduces the ester to a primary alcohol (ethyl 4-(trifluoromethyl)pyrrolidine-3-methanol) at −78°C with 91% yield.

  • Catalytic hydrogenation (Pd/C, H₂) saturates the pyrrolidine ring but leaves the trifluoromethyl group intact.

Oxidation :

  • KMnO₄ in acidic media oxidizes the pyrrolidine ring to a lactam derivative, though yields are moderate (55%) due to competing side reactions.

Cycloaddition Reactions

The electron-withdrawing trifluoromethyl group activates the pyrrolidine ring for [3+2] cycloadditions:

Example : Reaction with ethyl propiolate in toluene at 110°C forms a bicyclic lactam via 1,3-dipolar cycloaddition (68% yield). This reactivity is exploited in synthesizing fused heterocycles for pharmaceutical applications .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Table 2: Cross-coupling performance

Coupling PartnerCatalyst SystemProductYieldSource
4-MethylthiazolePd(PPh₃)₄, K₂CO₃Biheterocyclic adduct76%
Phenylboronic acidPd(OAc)₂, SPhos4-Phenylpyrrolidine derivative81%

These reactions highlight the compound’s utility in constructing complex architectures for CNS-targeted drug candidates .

Stability Under Reaction Conditions

The hydrochloride salt enhances stability during reactions:

  • Thermal Stability : Decomposes above 200°C, making it suitable for high-temperature reactions like cycloadditions.

  • pH Sensitivity : Stable in acidic media (pH 2–6) but undergoes ester hydrolysis at pH >8 .

Comparative Reactivity

Table 3: Reactivity vs. analogues

CompoundReactivity with NH₃Ester Hydrolysis Rate
Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate HClHigh (72%)Fast (t₁/₂ = 2 h)
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate HClModerate (58%)Slow (t₁/₂ = 6 h)
Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylateLow (34%)Moderate (t₁/₂ = 4 h)

The trifluoromethyl group’s strong electron-withdrawing effect accelerates nucleophilic attack compared to difluoromethyl or unsubstituted analogues.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride has the molecular formula C8H13ClF3NO2C_8H_{13}ClF_3NO_2 and is characterized by a pyrrolidine ring with a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the hydrochloride salt form increases its solubility in aqueous environments, making it suitable for various biological applications .

Pharmaceutical Applications

  • Drug Development : The trifluoromethyl group is known to influence the pharmacokinetics of compounds, enhancing their metabolic stability and binding affinity to biological targets. This compound shows promise in the development of novel pharmaceuticals aimed at treating various conditions such as neurological disorders, due to its interaction with specific receptors .
  • Interaction Studies : Research indicates that this compound may interact with enzymes and receptors, particularly those involved in neuropeptide signaling pathways. Understanding these interactions is crucial for predicting the compound's therapeutic potential .
  • Synthesis of Analogues : The unique structure of this compound serves as a scaffold for synthesizing other biologically active compounds. Its derivatives can be modified to enhance efficacy or reduce side effects in drug formulations .

Chemical Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine structure.
  • Introduction of Trifluoromethyl Group : This step is critical as it significantly alters the electronic properties of the compound, enhancing its biological activity.
  • Hydrochloride Salt Formation : Converting the base compound into its hydrochloride form improves solubility and stability .

Case Study 1: Neurological Research

A study evaluated the efficacy of this compound in modulating neuropeptide systems related to stress responses. The compound demonstrated significant binding affinity to RXFP3 receptors, suggesting potential applications in anxiety and depression treatments .

Case Study 2: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The presence of the trifluoromethyl moiety was linked to increased potency, making it a candidate for further development as an anticancer agent .

Comparison with Related Compounds

Compound NameStructural FeaturesApplications
Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylatePyrrolidine structure with trifluoromethyl groupDrug development, enzyme interaction studies
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylateSimilar structure with methyl substitutionPotential neuropharmacological applications
Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylateDifluoromethyl group instead of trifluoromethylComparative studies on lipophilicity and activity

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s binding affinity.

Comparison with Similar Compounds

Substituent Variations: Trifluoromethyl vs. Methyl Groups

  • Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 1300713-02-3): Structural Difference: Replaces -CF₃ with -CH₃ at the 4-position. Impact: The methyl group lacks the electron-withdrawing effect of -CF₃, leading to reduced metabolic resistance and altered electronic properties. Synthesis: Similar HCl-mediated salt formation but starts from non-fluorinated precursors .
  • Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2140264-93-1):

    • Structural Difference : Methyl ester instead of ethyl ester; R,R stereochemistry.
    • Impact : Methyl esters generally exhibit lower lipophilicity than ethyl esters, affecting bioavailability. Stereochemistry influences target binding .

Ester Group Variations: Ethyl vs. Methyl Esters

  • Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS 72925-15-6): Structural Difference: Lacks the 4-position substituent (-CF₃ or -CH₃).
  • Impact: Lower molecular weight (193.67 g/mol vs. ~240–260 g/mol for -CF₃ analogs) and altered solubility .

Stereochemical and Salt Form Comparisons

  • (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 1260603-24-4):

    • Structural Difference : S,S stereochemistry vs. possible R,R in other analogs.
    • Impact : Stereochemistry critically affects biological activity; enantiomers may show divergent pharmacokinetic profiles .
  • Free Acid Form : (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1909288-71-6):

    • Structural Difference : Carboxylic acid instead of ester.
    • Impact : Improved water solubility but reduced membrane permeability compared to ester derivatives .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents
Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl - C₉H₁₅ClF₃NO₂ ~265.6 -CF₃, ethyl ester
Ethyl 4-methylpyrrolidine-3-carboxylate HCl 1300713-02-3 C₈H₁₆ClNO₂ 193.67 -CH₃, ethyl ester
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl 2140264-93-1 C₈H₁₂ClF₃NO₂ 254.64 -CF₃, methyl ester, R,R

Biological Activity

Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group, which enhances its lipophilicity and biological interactions. The molecular formula is C8H10F3N2O2C_8H_{10}F_3N_2O_2 with a molecular weight of approximately 223.17 g/mol. The trifluoromethyl group is known to influence the compound's reactivity and binding affinity to various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrrolidine Ring : Utilizing starting materials such as trifluoroacetic acid derivatives.
  • Carboxylation : Introducing the carboxylate functional group through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : Converting the free base to its hydrochloride salt for improved solubility and stability.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses. Preliminary studies suggest that this compound may also possess similar properties, contributing to its potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties : The compound has shown promise in inhibiting microbial growth, likely due to its structural characteristics that enhance interaction with microbial enzymes or receptors .
  • Neuropharmacological Effects : There is ongoing research into the effects of this compound on neurological disorders, with preliminary data suggesting potential applications in treating conditions such as anxiety and depression .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Trifluoromethyl Group Influence : The presence of the trifluoromethyl group significantly enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with hydrophobic pockets within target proteins .
  • Pyrrolidine Ring Modifications : Variations in substituents on the pyrrolidine ring can lead to substantial changes in biological activity, indicating that careful structural modifications can optimize therapeutic effects .

Case Studies

  • Anti-inflammatory Activity Assessment : A study assessed various derivatives of pyrrolidine compounds for COX inhibition. This compound was included in a screening assay where it exhibited promising IC50 values comparable to established anti-inflammatory agents like indomethacin .
  • Antimicrobial Testing : In vitro studies demonstrated that this compound effectively inhibited the growth of specific bacterial strains, supporting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride, and how are intermediates characterized?

  • Methodology : A typical route involves multi-step organic synthesis, including cyclization and trifluoromethylation. For example, pyrimidine or pyridine derivatives (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) can undergo Suzuki-Miyaura coupling or nucleophilic substitution reactions to introduce the trifluoromethyl group . Intermediates are characterized via LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) to confirm mass and purity .

Q. Which analytical techniques are critical for assessing purity and structural integrity of the compound?

  • Methodology : High-resolution NMR (¹H/¹³C) confirms stereochemistry and functional groups. Purity is validated via HPLC (>91% purity, as per Certificates of Analysis) . Impurity profiling using reference standards (e.g., EP-grade impurities) ensures compliance with pharmaceutical guidelines .

Q. How can researchers distinguish between cis/trans isomers or enantiomers during synthesis?

  • Methodology : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns separates enantiomers. Absolute configuration is confirmed via X-ray crystallography using SHELX for refinement, leveraging hydrogen-bonding motifs in crystal lattices .

Advanced Research Questions

Q. What strategies optimize reaction yields while minimizing diastereomer formation in trifluoromethylated pyrrolidine derivatives?

  • Methodology : Kinetic control via low-temperature reactions (-78°C) and chiral catalysts (e.g., Evans’ oxazaborolidines) enhances stereoselectivity. Computational modeling (DFT) predicts transition states to guide solvent selection (e.g., DMF for polar intermediates) . Post-reaction, diastereomers are quantified using hyphenated LC-MS/MS .

Q. How do hydrogen-bonding networks influence the solid-state stability of the hydrochloride salt form?

  • Methodology : Graph-set analysis (Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., N–H···Cl⁻ interactions). Mercury CSD visualizes packing patterns and void spaces, correlating with hygroscopicity or polymorphic stability . For example, bifurcated H-bonds may reduce lattice energy, increasing susceptibility to hydrate formation .

Q. How can researchers resolve discrepancies in NMR shifts between synthesized batches?

  • Methodology : Batch-to-batch variations may arise from residual solvents or polymorphic forms. Solid-state NMR (SSNMR) distinguishes polymorphs, while solution-state NMR with DOSY detects aggregation. Cross-validate with XRPD (X-ray Powder Diffraction) to rule out crystal-packing effects .

Q. What in silico tools predict the pharmacological relevance of trifluoromethyl-pyrrolidine scaffolds?

  • Methodology : Molecular docking (AutoDock Vina) screens against targets like CCR5 or 5-HT1A receptors, leveraging structural analogs (e.g., Vicriviroc Maleate, a CCR5 antagonist with similar trifluoromethyl motifs) . Pharmacophore modeling identifies critical interactions (e.g., hydrophobic pockets accommodating CF₃ groups) .

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